ROMP Propagation Rate (kp) of TCND Diester Exceeds Norbornene Diester by 2.76×
In G3-initiated ROMP, the tricyclononadiene diester monomer TCND-(CO2Me)2 exhibits a propagation rate constant (kp) of 0.622 ± 0.007 min⁻¹, which is 2.76-fold higher than that of the corresponding exo-norbornene diester NB-(CO2Me)2 (kp = 0.225 ± 0.001 min⁻¹) [1]. This is a direct head-to-head comparison under identical conditions (95 mM monomer, 2.4 mM pyridine, 0.48 mM G3 in CDCl₃ at 25 °C) [1]. The trend is opposite to that observed for monoesters, where the norbornene analogue is faster, highlighting the unique reactivity profile of the TCND scaffold [1].
NB-(CO2Me)2: 0.225 ± 0.001 min⁻¹
2.76-fold higher
| Evidence Dimension | Propagation rate constant (kp) in ROMP |
|---|---|
| Target Compound Data | TCND-(CO2Me)2: kp = 0.622 ± 0.007 min⁻¹ |
| Comparator Or Baseline | NB-(CO2Me)2: kp = 0.225 ± 0.001 min⁻¹ |
| Quantified Difference | 2.76-fold higher |
| Conditions | 95 mM monomer, 2.4 mM pyridine, 0.48 mM G3 in CDCl₃ at 25 °C |
Why This Matters
Faster polymerization enables shorter reaction times and higher throughput in ROMP-based material synthesis, and the reversed diester/monoester trend provides a tunable reactivity window not available with norbornene monomers.
- [1] Kilgallon, L. J., McFadden, T. P., Sigman, M. S., & Johnson, J. A. (2024). Tricyclononenes and tricyclononadienes as efficient monomers for controlled ROMP: understanding structure–propagation rate relationships and enabling facile post-polymerization modification. Chemical Science, 15, 8334-8345. DOI: 10.1039/D4SC01986E. View Source
